molecular formula C22H16O2 B072719 1,2-Dihydrobenzo[k]tetraphene-1,2-diol CAS No. 1421-82-5

1,2-Dihydrobenzo[k]tetraphene-1,2-diol

Cat. No. B072719
CAS RN: 1421-82-5
M. Wt: 312.4 g/mol
InChI Key: YNRNDZFOPXEGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydrobenzo[k]tetraphene-1,2-diol, also known as DBTD, is a polycyclic aromatic compound that has been of interest to researchers due to its potential applications in materials science, electronics, and biomedicine. DBTD has a unique structure that makes it a promising candidate for a variety of applications.

Mechanism Of Action

The mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cell growth and proliferation, which may be beneficial in the treatment of cancer.

Biochemical And Physiological Effects

1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have a number of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in lab experiments is its unique structure, which allows for the study of its electronic and optical properties. However, one limitation is that the synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can be a complex and time-consuming process, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1,2-Dihydrobenzo[k]tetraphene-1,2-diol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol and its potential applications in biomedicine. Finally, research is needed to determine the toxicity and safety of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in humans, which will be important for the development of any potential therapeutic applications.

Synthesis Methods

The synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is a multi-step process that involves the reaction of various chemicals. One of the most common methods for synthesizing 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction is typically carried out under high pressure and high temperature conditions to yield 1,2-Dihydrobenzo[k]tetraphene-1,2-diol.

Scientific Research Applications

1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been the subject of numerous scientific studies due to its potential applications in various fields. In materials science, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have unique electronic and optical properties that make it a promising candidate for use in electronic devices such as organic light-emitting diodes (OLEDs). In biomedicine, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

CAS RN

1421-82-5

Product Name

1,2-Dihydrobenzo[k]tetraphene-1,2-diol

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol

InChI

InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H

InChI Key

YNRNDZFOPXEGFK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O

synonyms

dibenzoanthracene-1,2-dihydrodiol
dibenzoanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer
dibenzoanthracene-1,2-dihydrodiol, (trans)-isomer
trans-1,2-dihydroxy-1,2-dihydrodibenzo(a,h)anthracene

Origin of Product

United States

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